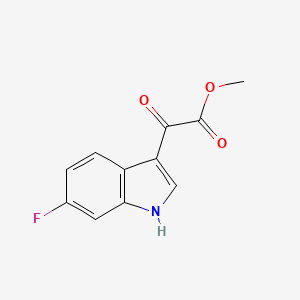

methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

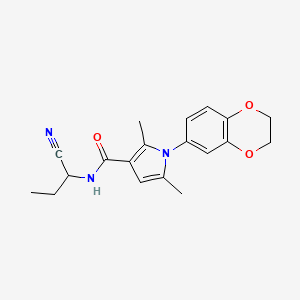

Methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This molecule is a derivative of indole, which is a heterocyclic aromatic compound that is widely found in nature. The synthesis method of this compound involves the reaction of 6-fluoroindole with ethyl oxalyl chloride, followed by the addition of methanol.

Applications De Recherche Scientifique

- X-Gal (5-Bromo-4-Chloro-3-Indolyl β-D-Galactopyranoside) is a widely used chromogenic substrate for β-galactosidase. When β-galactosidase cleaves X-Gal, it produces a dark blue precipitate at the site of enzymatic activity. Researchers employ X-Gal for histochemical staining and detecting lacZ gene expression in cells and tissues .

- The compound’s fluorinated indole moiety makes it valuable as a reporter gene marker. Specifically, the lacZ gene , which encodes β-galactosidase, is commonly used in animals and yeast. Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate can be incorporated into reporter constructs to assess gene expression levels .

- Researchers use glycosidase substrates like this compound in conjunction with glycosidase-conjugated secondary detection reagents. ELISAs benefit from its colorimetric properties, allowing sensitive detection of specific interactions or analytes .

- As a chemical building block, this compound can participate in synthetic routes to create more complex molecules. Its oxoacetic acid functionality provides versatility for designing novel compounds .

- While X-Gal provides colorimetric detection, researchers can explore derivatives of this compound for fluorescent labeling. By incorporating fluorophores, it becomes useful for live-cell imaging and tracking specific cellular processes .

β-Galactosidase Substrate in Molecular Biology

Reporter Gene Assays

Enzyme-Linked Immunosorbent Assays (ELISAs)

Building Block for Organic Synthesis

Fluorescent Labeling and Imaging

Mécanisme D'action

Target of Action

The primary target of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides, a key process in carbohydrate metabolism.

Mode of Action

Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate acts as a substrate for β-galactosidase . The enzyme catalyzes the hydrolysis of this compound, leading to changes in gene expression and protein localization .

Biochemical Pathways

The action of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate on β-galactosidase affects the carbohydrate metabolism pathway . The hydrolysis of this compound by β-galactosidase leads to the production of monosaccharides, which are then utilized in various biochemical pathways, including energy production and biosynthesis of other molecules.

Result of Action

The hydrolysis of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate by β-galactosidase results in changes in gene expression and protein localization . This can have various molecular and cellular effects, depending on the specific genes and proteins involved.

Action Environment

The action, efficacy, and stability of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific cellular environment in which the compound is acting. For instance, the activity of β-galactosidase, and therefore the action of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate, can be affected by the pH and temperature of the cellular environment .

Propriétés

IUPAC Name |

methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)10(14)8-5-13-9-4-6(12)2-3-7(8)9/h2-5,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVZNWKRJZMLFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminobenzo[d]oxazole-6-carbonitrile](/img/structure/B2911985.png)

![4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2911986.png)

![1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2911990.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2911992.png)